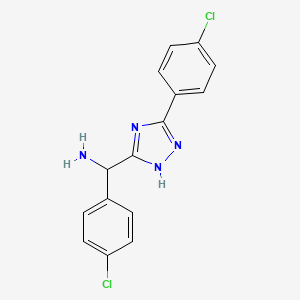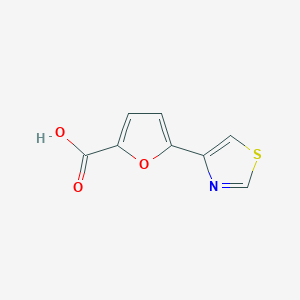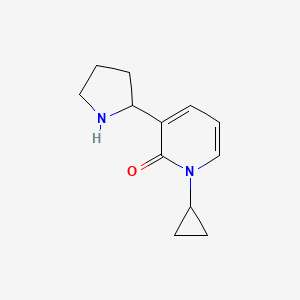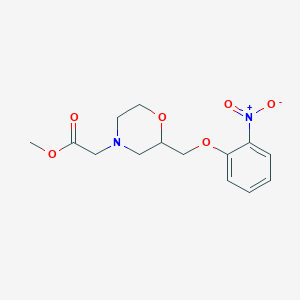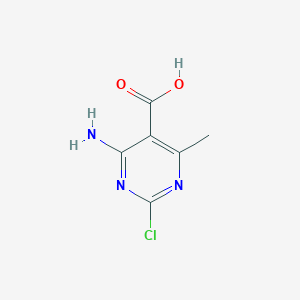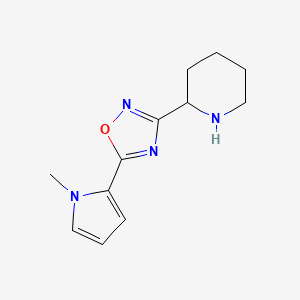
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrrole ring, a piperidine ring, and an oxadiazole ring, making it a versatile molecule for chemical modifications and functional studies.
Métodos De Preparación
The synthesis of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the pyrrole and oxadiazole rings with the piperidine ring under specific reaction conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. Further research is needed to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
When compared to other similar compounds, 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole stands out due to its unique combination of structural features. Similar compounds include:
5-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole: Lacks the piperidine ring, which may affect its chemical reactivity and biological activity.
3-(Piperidin-2-yl)-1,2,4-oxadiazole: Lacks the pyrrole ring, which may influence its overall properties and applications.
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-2-yl)-1,3,4-oxadiazole: Contains a different oxadiazole ring, which may result in different chemical and biological behaviors.
The uniqueness of this compound lies in its specific combination of rings, which provides a versatile platform for further modifications and applications in various fields.
Propiedades
Fórmula molecular |
C12H16N4O |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
5-(1-methylpyrrol-2-yl)-3-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H16N4O/c1-16-8-4-6-10(16)12-14-11(15-17-12)9-5-2-3-7-13-9/h4,6,8-9,13H,2-3,5,7H2,1H3 |
Clave InChI |
MNRBFQOWGZMKEK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C2=NC(=NO2)C3CCCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


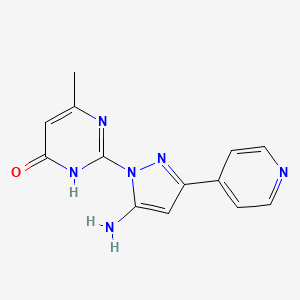



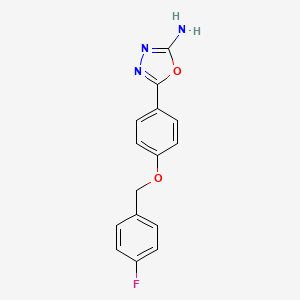

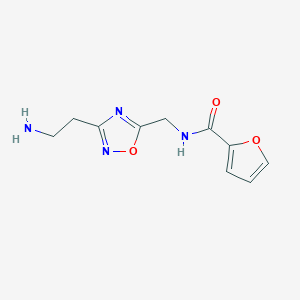
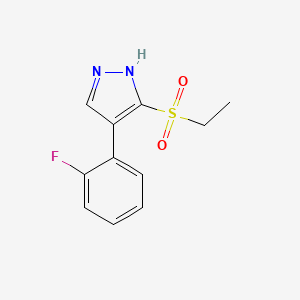
![2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056191.png)
